molecular formula C20H19N5 B2705327 (4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine CAS No. 890940-41-7

(4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cat. No.: B2705327
CAS No.: 890940-41-7
M. Wt: 329.407
InChI Key: FEKKICDAEXIOOG-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a complex organic compound featuring a pyrazolo[4,5-e]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazolo[4,5-e]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-ethylphenyl and 4-methylphenyl groups can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[4,5-e]pyrimidine core, potentially altering its electronic properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

    Oxidation Products: Alcohols, aldehydes, carboxylic acids.

    Reduction Products: Altered pyrazolo[4,5-e]pyrimidine derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling, and inhibiting them can be a strategy for treating diseases like cancer.

Medicine

In medicine, the compound’s kinase inhibitory properties make it a candidate for drug development. It is particularly investigated for its potential to treat various cancers by targeting specific kinases involved in tumor growth and proliferation.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine involves the inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins, which is essential for cell signaling and growth. This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also feature a pyrazolo-pyrimidine core but with additional triazole rings, offering different interaction profiles with biological targets.

Uniqueness

(4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity profiles compared to other similar compounds. This uniqueness makes it a valuable compound for targeted drug development and research.

Properties

IUPAC Name

N-(4-ethylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-3-15-6-8-16(9-7-15)24-19-18-12-23-25(20(18)22-13-21-19)17-10-4-14(2)5-11-17/h4-13H,3H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKKICDAEXIOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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